![molecular formula C50H38N2 B3075560 2,6-Bis[(E)-4-(diphenylamino)styryl]naphthalene CAS No. 1032556-63-0](/img/structure/B3075560.png)
2,6-Bis[(E)-4-(diphenylamino)styryl]naphthalene
Overview
Description
2,6-Bis[(E)-4-(diphenylamino)styryl]naphthalene, or 2,6-Bis(DPA)N, is a fluorescent dye belonging to the family of naphthalene derivatives. It is used as a fluorescent probe in various scientific research applications, such as biological imaging and analysis of biological molecules. Its unique fluorescent properties have made it an important tool in a wide range of research fields.
Scientific Research Applications
Organic Light-Emitting Devices (OLEDs)
One study explored the synthesis of new triphenylamine derivatives, including compounds similar to "2,6-Bis[(E)-4-(diphenylamino)styryl]naphthalene", for use in OLEDs. The introduction of electron-acceptor groups such as naphthalene into triphenylamine units was shown to facilitate electron injection and transport, leading to improved electroluminescence properties. Devices utilizing these materials exhibited significant brightness and efficiency, highlighting their potential in OLED applications (Xia et al., 2009).
Electrochromic Materials
Research on triarylamine end-capped, naphthalene-cored dicarboxamides demonstrated the ability to electropolymerize these compounds into electroactive films. These films showed reversible electrochemical oxidation processes and color changes upon electro-oxidation, indicating their suitability for electrochromic applications. This study underscores the versatility of naphthalene derivatives in creating materials with potential use in smart windows and displays (Hsiao & Han, 2017).
Electrochromic Polyamides
Another study focused on the synthesis of redox-active and electrochromic polyamides incorporating 2,7-bis(diphenylamino)naphthalene units. These polyamides exhibited high solubility, good film-forming ability, and stable electrochemical properties. They showed promise for use in electrochromic devices due to their anodically green coloring upon oxidation (Hsiao & Han, 2017).
Excimer-Emitting Single Molecules
Research into compounds with closely stacked π-conjugated groups linked at the naphthalene ring's 1,8-positions revealed strong intramolecular excimer emissions. These findings are significant for the development of efficient blue and green OLEDs, as they provide a route to control the emission properties of organic electroluminescent materials (Hu et al., 2013).
Mechanism of Action
Target of Action
Similar compounds have been used in the development of organic light-emitting diodes (oleds), suggesting that their targets could be related to light emission processes .
Mode of Action
This compound exhibits aggregation-induced emission properties due to its highly twisted conformation . It has been observed that the different emissions of the polymorphs mainly depend on their molecular conformations due to the weak intermolecular interactions .
Pharmacokinetics
Similar compounds have been used in the development of oleds, which suggests that they may have properties suitable for distribution and stability in these devices .
Result of Action
The compound’s action results in different emissions of the polymorphs, which mainly depend on their molecular conformations due to the weak intermolecular interactions . More importantly, these crystalline polymorphs show different mechanochromic phenomena under varying pressure .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, these crystalline polymorphs show different mechanochromic phenomena under varying pressure . Additionally, the compound also displays thermochromic properties .
properties
IUPAC Name |
N,N-diphenyl-4-[(E)-2-[6-[(E)-2-[4-(N-phenylanilino)phenyl]ethenyl]naphthalen-2-yl]ethenyl]aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H38N2/c1-5-13-45(14-6-1)51(46-15-7-2-8-16-46)49-33-27-39(28-34-49)21-23-41-25-31-44-38-42(26-32-43(44)37-41)24-22-40-29-35-50(36-30-40)52(47-17-9-3-10-18-47)48-19-11-4-12-20-48/h1-38H/b23-21+,24-22+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRKQPQQULQMWBV-MBALSZOMSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C=CC4=CC5=C(C=C4)C=C(C=C5)C=CC6=CC=C(C=C6)N(C7=CC=CC=C7)C8=CC=CC=C8 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N(C2=CC=C(C=C2)/C=C/C3=CC4=C(C=C(C=C4)/C=C/C5=CC=C(C=C5)N(C6=CC=CC=C6)C7=CC=CC=C7)C=C3)C8=CC=CC=C8 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H38N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
666.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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